Methyl(oxolan-2-ylmethyl)amine

Synthetic Chemistry Salt Formation Acid-Base Reactions

Methyl(oxolan-2-ylmethyl)amine (CAS 2439-57-8), also known as N-methyltetrahydrofurfurylamine, is a secondary amine featuring a fully saturated tetrahydrofuran (oxolane) ring linked to a methylamine group. It is a racemic, colorless liquid with the molecular formula C6H13NO and a molecular weight of 115.17 g/mol, typically supplied at 95% purity.

Molecular Formula C6H13NO
Molecular Weight 115.17 g/mol
CAS No. 2439-57-8
Cat. No. B1294518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl(oxolan-2-ylmethyl)amine
CAS2439-57-8
Molecular FormulaC6H13NO
Molecular Weight115.17 g/mol
Structural Identifiers
SMILESCNCC1CCCO1
InChIInChI=1S/C6H13NO/c1-7-5-6-3-2-4-8-6/h6-7H,2-5H2,1H3
InChIKeyVJUDVVHGQMPPEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl(oxolan-2-ylmethyl)amine (CAS 2439-57-8): Procurement-Relevant Physicochemical and Structural Profile


Methyl(oxolan-2-ylmethyl)amine (CAS 2439-57-8), also known as N-methyltetrahydrofurfurylamine, is a secondary amine featuring a fully saturated tetrahydrofuran (oxolane) ring linked to a methylamine group [1]. It is a racemic, colorless liquid with the molecular formula C6H13NO and a molecular weight of 115.17 g/mol, typically supplied at 95% purity [2]. As a secondary amine building block, it occupies a distinct position between its primary amine precursor, tetrahydrofurfurylamine, and its tertiary amine analog, N,N-dimethyltetrahydrofurfurylamine, offering a specific set of reactivity and property characteristics relevant to synthetic and medicinal chemistry [3].

Why Tetrahydrofurfurylamine or Its Dimethyl Analog Cannot Simply Replace Methyl(oxolan-2-ylmethyl)amine


In research and industrial applications, the substitution of methyl(oxolan-2-ylmethyl)amine with its closest structural relatives—the primary amine tetrahydrofurfurylamine (CAS 4795-29-3) or the tertiary amine N,N-dimethyltetrahydrofurfurylamine (CAS 30727-09-4)—is not straightforward. The target compound's secondary amine functionality, with one methyl substituent, provides a unique combination of a single hydrogen bond donor and enhanced basicity compared to the primary analog . These differences directly impact reactivity profiles, pharmacokinetic properties, and the final structure of derivatized products [1]. The quantitative evidence below demonstrates that each N-methylation increment alters basicity, lipophilicity, and steric environment in ways that render the primary and tertiary analogs non-interchangeable in most contexts [1].

Head-to-Head Quantitative Evidence for Methyl(oxolan-2-ylmethyl)amine Differentiation


Enhanced Basicity: pKa Advantage of N-Methylation Over Primary Tetrahydrofurfurylamine

Methyl(oxolan-2-ylmethyl)amine (pKa 9.69 ± 0.10, predicted) is a measurably stronger base than its primary amine analog, tetrahydrofurfurylamine (pKa 9.47 ± 0.29, predicted), by approximately 0.22 log units . This difference, while seemingly modest, translates to a roughly 1.66-fold higher proton-accepting capacity and influences the protonation state at physiological pH, impacting both reactivity and salt formation equilibria .

Synthetic Chemistry Salt Formation Acid-Base Reactions

Density Differential: Implications for Formulation and Handling

The measured density of methyl(oxolan-2-ylmethyl)amine is 0.928 g/cm³ at 21.5 °C, which is notably lower than the 0.98 g/mL at 25 °C reported for the comparator tetrahydrofurfurylamine [1]. This represents a density reduction of approximately 5.3%, indicating a volumetric property that can affect metering, mixing, and solvent property calculations in process development [1].

Formulation Science Process Engineering Quality Control

Lipophilicity Tuning: logP Differentiation Between N-Methyl and N,N-Dimethyl Analogs

Methyl(oxolan-2-ylmethyl)amine possesses a measured logP of 0.2, whereas its tertiary amine analog, N,N-dimethyltetrahydrofurfurylamine, exhibits a significantly higher computed XLogP3-AA of 0.7 [1][2]. This means the N,N-dimethyl analog is estimated to be approximately 3.2 times more lipophilic (0.5 logP units difference), which would markedly alter membrane permeability, distribution, and the overall pharmacokinetic profile of any derived compound [1][2].

Medicinal Chemistry ADME Prediction Drug Discovery

Hydrogen Bond Donor Count: Enabling Secondary Amine-Specific Derivatization Chemistry

As a secondary amine, methyl(oxolan-2-ylmethyl)amine possesses one hydrogen bond donor (HBD) capable of participating in specific reactions such as amide bond formation and sulfonamide synthesis, while still being a stronger nucleophile than the primary amine. In contrast, N,N-dimethyltetrahydrofurfurylamine has zero HBDs (tertiary amine), making it incapable of forming amides or sulfonamides without prior dealkylation [1][2]. This functional group distinction is critical in synthetic route design [1].

Synthetic Methodology Parallel Synthesis Library Chemistry

Optimal Application Scenarios for Methyl(oxolan-2-ylmethyl)amine Driven by Quantitative Evidence


Mannich Reaction Component for β-Aminoketone Synthesis

As demonstrated in the primary literature, methyl(oxolan-2-ylmethyl)amine serves as an effective amine component in the Mannich reaction, enabling the preparation of β-aminoketones with pharmacodynamic activity [1]. The specific secondary amine structure, with its intermediate basicity (pKa 9.69) and single HBD, facilitates the formation of Mannich bases that would differ in physicochemical profile if either the primary or tertiary analog were used. This validated synthetic protocol provides a defined starting point for medicinal chemistry programs targeting central nervous system agents [1].

Scaffold for Tuned-Lipophilicity Drug Discovery Libraries

With an experimentally measured logP of 0.2, methyl(oxolan-2-ylmethyl)amine offers a balanced, mildly hydrophilic starting point for fragment-based drug discovery and library synthesis [2]. This is in contrast to the more lipophilic N,N-dimethyl analog (XLogP3-AA 0.7), enabling chemists to select this specific N-methyl substitution level to control lipophilicity without sacrificing the hydrogen bond donor capability needed for target interactions. This property space is well-suited for lead generation targeting enzymes or receptors requiring moderate polarity [2][3].

Secondary Amine Intermediate in Agrochemical and Pharmaceutical Process Chemistry

The compound's secondary amine functionality, combined with the saturated tetrahydrofuran ring, makes it a validated intermediate for constructing tetrahydrofuran-2-ylmethylamine derivatives broadly claimed in patents for fungicidal and plant growth regulating uses [4]. The measured density (0.928 g/cm³) and boiling point (155-156 °C) provide process chemists with specific physical property benchmarks for scale-up calculations, bulk storage specifications, and solvent compatibility assessments that differ from the primary amine analog [5].

Controlled Nucleophilicity for Selective Acylation and Sulfonylation

The steric and electronic properties of the N-methyl group confer a distinct level of nucleophilicity to the secondary amine, which is intermediate between that of the more nucleophilic primary amine and the less nucleophilic tertiary analog. This tunable reactivity profile makes the compound suitable for selective acylation or sulfonylation reactions where mono-substitution is required. Its classification under GHS07 (H315, H319, H335) defines mandatory handling requirements but does not preclude its use under standard laboratory protocols, which is typical for this compound class .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl(oxolan-2-ylmethyl)amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.